Lipophilicity Differentiation: 2-Fluoro Isomer Exhibits Higher Computed LogP Than 4-Fluoro Positional Isomer
4-(2-Fluorophenylsulfonyl)morpholine (CAS 613657-01-5) exhibits a higher computed lipophilicity than its 4-fluoro positional isomer (CAS 383-23-3). This difference, driven by intramolecular electronic effects unique to the ortho-fluorine substitution pattern, may translate to enhanced membrane permeability and altered pharmacokinetic distribution in biological systems [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.1 [1] |
| Comparator Or Baseline | 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS 383-23-3): XLogP3-AA: 0.8 [2] |
| Quantified Difference | ΔXLogP = +0.3 log units (approximately 2× higher partition coefficient) |
| Conditions | Computational prediction via XLogP3 algorithm (PubChem release 2021.05.07); identical molecular weight (245.27 g/mol) and formula (C₁₀H₁₂FNO₃S) ensure difference arises solely from fluorine substitution position |
Why This Matters
A difference of 0.3 logP units is pharmacologically meaningful in lead optimization, as it can affect membrane partitioning, CNS penetration potential, and off-target distribution profiles.
- [1] PubChem. 4-[(2-Fluorophenyl)sulfonyl]morpholine. CID 697731. Computed Properties: XLogP3-AA = 1.1. View Source
- [2] PubChem. 4-((4-Fluorophenyl)sulfonyl)morpholine. CID 755377. Computed Properties: XLogP3-AA = 0.8. View Source
